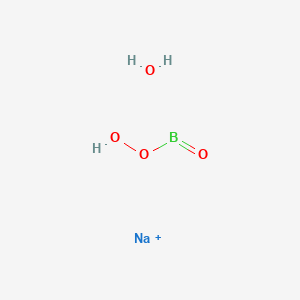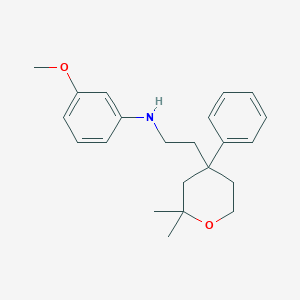![molecular formula C16H20NO6- B15136203 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C16H21NO6. It is often used in organic synthesis and research due to its unique properties and reactivity. This compound is a derivative of L-aspartic acid, which is an amino acid involved in the biosynthesis of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester typically involves the protection of the amino group of L-aspartic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives of L-aspartic acid.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its ability to act as a protected form of L-aspartic acid. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl 4-(phenylmethyl) ester
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-anhydride with 2-methylpropyl hydrogen carbonate, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is unique due to its specific protective groups and ester functionality, which provide selective reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C16H20NO6- |
|---|---|
Peso molecular |
322.33 g/mol |
Nombre IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1 |
Clave InChI |
LDRWTKQWSXGSTM-LBPRGKRZSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


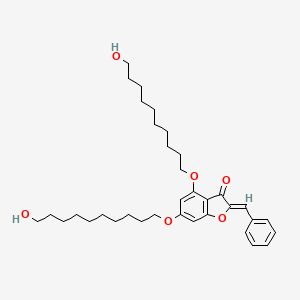
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
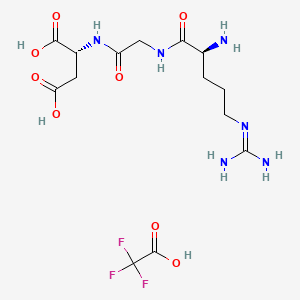
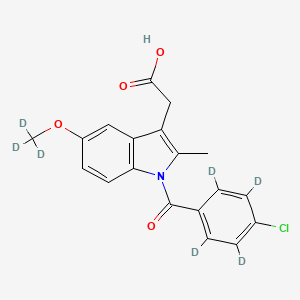

![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
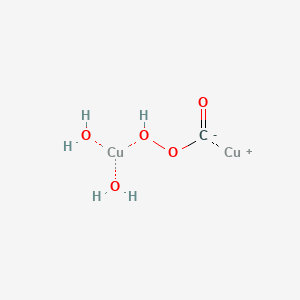
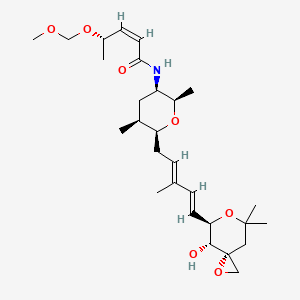
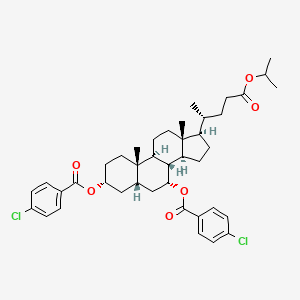
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
